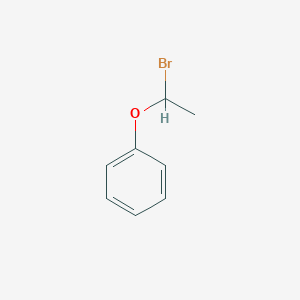

Bromoethoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

28106-10-7 |

|---|---|

Molecular Formula |

C8H9BrO |

Molecular Weight |

201.06 g/mol |

IUPAC Name |

1-bromoethoxybenzene |

InChI |

InChI=1S/C8H9BrO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

WFPDYYHUULCORF-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC1=CC=CC=C1)Br |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Bromoethoxybenzene

Mechanistic Investigations of Electrophilic Aromatic Substitution on Ethoxybenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the presence of substituents on the benzene (B151609) ring profoundly influences the rate and regioselectivity of these reactions. In the case of ethoxybenzene, the precursor to bromoethoxybenzene, the ethoxy group plays a pivotal role in dictating the course of electrophilic attack.

Role of the Ethoxy Substituent in Activating and Directing Effects

The ethoxy group (-OCH2CH3) is a powerful activating group in electrophilic aromatic substitution. This activation arises from the ability of the oxygen atom's lone pair of electrons to donate electron density to the aromatic ring through resonance (a +M effect). This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. researchgate.net

This electron donation is not uniform across the ring; it preferentially increases the electron density at the ortho and para positions. This is evident from the resonance structures of ethoxybenzene, where a negative charge is delocalized to the carbon atoms at these positions. Consequently, the ethoxy group is an ortho-, para- director, meaning that incoming electrophiles will predominantly attack at these positions.

The activating and directing effects of the ethoxy group can be summarized as follows:

Formation and Energetics of Sigma Complex (Arenium Ion) Intermediates

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The first step, which is rate-determining, involves the attack of the electrophile on the aromatic ring, leading to the formation of this intermediate and the temporary loss of aromaticity.

The stability of the sigma complex is a crucial factor in determining the reaction rate and the regioselectivity of the substitution. For ethoxybenzene, when the electrophile attacks at the ortho or para position, the resulting sigma complex is significantly more stable than the one formed from meta attack. This increased stability is due to an additional resonance structure in which the positive charge is delocalized onto the oxygen atom of the ethoxy group, allowing for the octet of all atoms to be satisfied. This resonance stabilization is not possible when the attack occurs at the meta position.

The energetic preference for ortho and para attack can be illustrated by considering the relative energies of the transition states leading to the different sigma complexes. The transition states for ortho and para attack are lower in energy due to the stabilizing influence of the ethoxy group, thus leading to a faster rate of reaction at these positions.

Theoretical Approaches to Bromoethoxybenzene Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like bromoethoxybenzene. Density Functional Theory (DFT) is a widely used method to investigate electronic structure and reactivity.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

For bromoethoxybenzene in an electrophilic substitution reaction, the HOMO of bromoethoxybenzene will interact with the LUMO of the electrophile. The distribution of the HOMO on the bromoethoxybenzene molecule can indicate the most likely sites for electrophilic attack. The regions of the molecule with the largest HOMO coefficients are generally the most nucleophilic. In the case of bromoethoxybenzene, the HOMO is expected to have significant contributions from the ortho and para positions, consistent with the directing effects of the ethoxy and bromo groups.

Conversely, in a nucleophilic substitution reaction, the LUMO of bromoethoxybenzene will interact with the HOMO of the nucleophile. The LUMO distribution will indicate the most electrophilic sites on the molecule.

Note: Data for 4-bromoanisole (B123540) is used as a proxy for bromoethoxybenzene.

Global and Local Reactivity Descriptors from Quantum Chemical Parameters

Quantum chemical calculations can provide a range of descriptors that quantify the global and local reactivity of a molecule. These descriptors are derived from the electronic properties of the molecule, such as its ionization potential (I) and electron affinity (A).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger hardness value indicates lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ^2 / (2η).

Local Reactivity Descriptors , such as the Fukui function, provide information about the reactivity of specific sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack.

Table of Compounds

Elucidation of Other Significant Reaction Manifolds (e.g., coupling reactions)

Bromoethoxybenzene, as an aryl halide, is a versatile substrate for a variety of powerful carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions. These transformations, primarily catalyzed by transition metals like palladium and copper, are fundamental in modern organic synthesis. The reactivity of the carbon-bromine bond allows for its participation in numerous cross-coupling manifolds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a robust methodology for forming new bonds with high efficiency and functional group tolerance. libretexts.orgnobelprize.org The general mechanism for many of these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.orgyoutube.com

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of bromoethoxybenzene, forming a Palladium(II) complex. nobelprize.orgyoutube.com This is often the rate-determining step.

Transmetalation : A second organic group is transferred from an organometallic reagent (e.g., organoboron, organotin) to the palladium center, displacing the halide. nobelprize.orgwikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgudel.edu This reaction is valued for its mild conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts. organic-chemistry.orgyoutube.com Bromoethoxybenzene can be coupled with various aryl or vinyl boronic acids to synthesize substituted biaryls and stilbenes. A base is required to activate the organoboron species for the transmetalation step. libretexts.orgorganic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst System | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-EtOH-H₂O | 4-Ethoxy-1,1'-biphenyl | 95 |

| 4-Bromoethoxybenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 4-Ethoxy-4'-methyl-1,1'-biphenyl | 92 |

| 4-Bromoethoxybenzene | 2-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ / Dioxane | 2-(4-Ethoxyphenyl)thiophene | 88 |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This palladium-catalyzed process is a powerful tool for vinylation. beilstein-journals.orgmdpi.com Bromoethoxybenzene can react with alkenes such as styrene (B11656) or acrylates in the presence of a palladium catalyst and a base (typically an amine like triethylamine) to yield ethoxy-substituted stilbenes or cinnamates, respectively. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Table 2: Representative Heck Reactions of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst System | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoethoxybenzene | Styrene | Pd(OAc)₂ | Et₃N / DMF | (E)-1-Ethoxy-4-styrylbenzene | 89 |

| 4-Bromoethoxybenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ / DMAc | n-Butyl (E)-3-(4-ethoxyphenyl)acrylate | 91 |

| 4-Bromoethoxybenzene | Ethylene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc / NMP | 1-Ethoxy-4-vinylbenzene | 78 |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is unique in that it typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. organic-chemistry.orgresearchgate.netjk-sci.com This method allows for the synthesis of arylalkynes from bromoethoxybenzene, which are valuable intermediates in organic synthesis. Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 3: Representative Sonogashira Coupling Reactions of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoethoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 1-Ethoxy-4-(phenylethynyl)benzene | 94 |

| 4-Bromoethoxybenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine / Toluene | (4-Ethoxyphenyl)ethynyl)trimethylsilane | 90 |

| 4-Bromoethoxybenzene | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine / DMF | 1-(Hex-1-yn-1-yl)-4-ethoxybenzene | 86 |

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orgyoutube.com It involves the palladium-catalyzed coupling of an amine (primary or secondary) with an aryl halide. libretexts.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. Bromoethoxybenzene can be coupled with a wide range of amines, from simple ammonia (B1221849) equivalents to complex cyclic amines, to produce the corresponding N-arylated products. The choice of phosphine (B1218219) ligand is critical for the reaction's success and scope. youtube.com

Table 4: Representative Buchwald-Hartwig Amination Reactions of Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoethoxybenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 4-(4-Ethoxyphenyl)morpholine | 96 |

| 4-Bromoethoxybenzene | Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane | 4-Ethoxydiphenylamine | 88 |

| 4-Bromoethoxybenzene | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ / Toluene | N-Benzyl-4-ethoxyaniline | 91 |

Copper-Catalyzed Coupling: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-C (biaryl synthesis) or C-heteroatom bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern ligand-assisted protocols have been developed that proceed under milder conditions with catalytic amounts of copper. wikipedia.orgnsf.gov The Ullmann ether synthesis, for instance, involves the coupling of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgrug.nl This makes it a key method for constructing diaryl ether linkages.

Table 5: Representative Ullmann Condensation Reactions of Aryl Bromides

| Aryl Bromide | Nucleophile | Catalyst System | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoethoxybenzene | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ / NMP | 1-Ethoxy-4-phenoxybenzene | 85 |

| 4-Bromoethoxybenzene | 4-Bromoethoxybenzene | Cu powder | None / High Temp. | 4,4'-Diethoxy-1,1'-biphenyl | 70 |

| 4-Bromoethoxybenzene | Pyrrolidine | CuI / L-Proline | K₂CO₃ / DMSO | 1-(4-Ethoxyphenyl)pyrrolidine | 88 |

Grignard Reagent Formation and Subsequent Reactions

Bromoethoxybenzene can be converted into its corresponding Grignard reagent, (ethoxyphenyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educhemguide.co.ukwikipedia.org The resulting organometallic compound is a potent nucleophile and a strong base. mnstate.eduyoutube.com The carbon atom bound to magnesium becomes highly nucleophilic and can attack a wide range of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, esters, and carbon dioxide, to form new C-C bonds. chemguide.co.ukyoutube.com This two-step sequence is a classic and highly effective method for functionalizing the aromatic ring.

Table 6: Representative Reactions Involving Grignard Reagents from Aryl Bromides

| Aryl Bromide | Electrophile | Solvent | Product after Acidic Workup |

|---|---|---|---|

| 4-Bromoethoxybenzene | 1. Mg, THF; 2. Acetone | THF | 2-(4-Ethoxyphenyl)propan-2-ol |

| 4-Bromoethoxybenzene | 1. Mg, Et₂O; 2. Benzaldehyde | Diethyl ether | (4-Ethoxyphenyl)(phenyl)methanol |

| 4-Bromoethoxybenzene | 1. Mg, THF; 2. Carbon Dioxide (CO₂) | THF | 4-Ethoxybenzoic acid |

Advanced Spectroscopic and Structural Characterization of Bromoethoxybenzene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like bromoethoxybenzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H and ¹³C NMR spectra offer distinct insights into the molecular structure. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus. In bromoethoxybenzene, the positions of the bromo and ethoxy groups on the benzene (B151609) ring significantly influence these shifts.

For 4-bromoethoxybenzene, the aromatic region of the ¹H NMR spectrum typically displays a pattern characteristic of a 1,4-disubstituted benzene ring, often appearing as two distinct doublets. The ethoxy group protons exhibit a triplet for the methyl (–CH₃) group and a quartet for the methylene (B1212753) (–OCH₂–) group due to coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the oxygen (C1) is shifted downfield, while the carbon bonded to the bromine (C4) also has a characteristic chemical shift. The symmetry of the para-substituted isomer results in four signals for the six aromatic carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 4-Bromoethoxybenzene in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H (ortho to -OEt) | ~6.83 (d) | - |

| Aromatic H (meta to -OEt) | ~7.38 (d) | - |

| -OCH₂- | ~4.01 (q) | ~67.9 |

| -CH₃ | ~1.42 (t) | ~14.7 |

| Aromatic C1 (-OEt) | - | ~158.2 |

| Aromatic C2/C6 | - | ~116.3 |

| Aromatic C3/C5 | - | ~132.5 |

| Aromatic C4 (-Br) | - | ~113.8 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments establish the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For bromoethoxybenzene, a COSY spectrum would show a cross-peak connecting the methylene (–OCH₂–) and methyl (–CH₃) protons of the ethoxy group, confirming their adjacency. It would also show correlations between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlations). researchgate.netcolumbia.edu This is invaluable for unambiguously assigning which proton signal corresponds to which carbon signal. For instance, the proton signal at ~4.01 ppm would show a cross-peak to the carbon signal at ~67.9 ppm, confirming the –OCH₂– group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). columbia.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. In 4-bromoethoxybenzene, it would show a correlation from the methylene protons (–OCH₂–) to the aromatic C1 carbon, establishing the ether linkage. Correlations from the aromatic protons to their neighboring carbons would further confirm the substitution pattern on the ring.

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to the molecule's functional groups.

Table 2: Characteristic FTIR Absorption Bands for Bromoethoxybenzene

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100–3000 |

| Aliphatic C-H Stretch | 3000–2850 |

| Aromatic C=C Stretch | 1600–1475 |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275–1200 |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1075–1020 |

| C-Br Stretch | 600-500 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. libretexts.org While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman is particularly effective for identifying non-polar, symmetric bonds. imperial.ac.uk For bromoethoxybenzene, Raman spectroscopy is excellent for observing the vibrations of the aromatic ring. Key features include the symmetric "ring breathing" mode, which provides a strong and characteristic signal, as well as other C=C stretching and C-H bending modes. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Molecular Architecture Determination

For bromoethoxybenzene compounds that can be crystallized, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure and its packing in the solid state. When X-rays are passed through a single crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern.

Analysis of this pattern allows for the precise calculation of:

Bond Lengths: XRD can measure the distances between bonded atoms with high precision, confirming, for example, that the C-C bonds within the benzene ring are of intermediate length (approx. 0.139 nm) between a single and double bond. docbrown.info

Bond Angles: The technique reveals the angles between bonds, showing the planar, hexagonal geometry of the benzene ring with internal C-C-C angles of approximately 120°. docbrown.info

Molecular Conformation: It determines the orientation of the ethoxy group relative to the plane of the aromatic ring.

Crystalline Packing: XRD elucidates how individual bromoethoxybenzene molecules are arranged in the crystal lattice, providing insights into intermolecular interactions.

While a specific crystal structure for all bromoethoxybenzene isomers may not be readily available, the principles of XRD analysis, as proven with benzene and its derivatives, confirm its power in providing an unambiguous depiction of the molecule's solid-state architecture. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For bromoethoxybenzene, MS provides two key pieces of information: the exact molecular weight of the molecule and its fragmentation pattern, which offers clues about its structure.

In a typical electron ionization (EI) mass spectrometer, bromoethoxybenzene molecules are bombarded with high-energy electrons, causing one electron to be ejected, forming a positively charged molecular ion (M•+). Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion peak for bromoethoxybenzene appears as a characteristic pair of peaks (an M•+ and an M+2 peak) of almost equal intensity, separated by 2 m/z units. For 4-bromoethoxybenzene (C₈H₉BrO), the molecular weight is approximately 201.06 g/mol , leading to molecular ion peaks at m/z 200 and 202. nist.govnist.gov

The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, serving as a molecular fingerprint. The mass spectrum of 4-bromoethoxybenzene, as provided by the NIST Mass Spectrometry Data Center, shows several key fragments that can be rationalized by the structure. nist.govnist.gov A primary fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃), leading to a prominent peak.

Table 2: Key Mass Spectrometry Fragments for 4-Bromoethoxybenzene

| m/z Value | Proposed Fragment Ion | Formula | Notes | Reference |

| 202 | Molecular Ion (with ⁸¹Br) | [C₈H₉⁸¹BrO]⁺ | M+2 peak, characteristic of bromine. | nist.govnist.gov |

| 200 | Molecular Ion (with ⁷⁹Br) | [C₈H₉⁷⁹BrO]⁺ | The M•+ peak. | nist.govnist.gov |

| 174/172 | [M - C₂H₄]⁺ | [C₆H₅BrO]⁺ | Loss of ethene via rearrangement. | nist.govnist.gov |

| 121 | [M - Br]⁺ | [C₈H₉O]⁺ | Loss of a bromine radical. | libretexts.org |

| 105 | [M - Br - C₂H₄]⁺ | [C₆H₅O]⁺ | Subsequent loss of ethene from the [M-Br]⁺ ion. | nist.gov |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | Phenoxy cation, from cleavage of the ether bond. | libretexts.org |

Data sourced from the NIST Mass Spectrometry Data Center for Benzene, 1-bromo-4-ethoxy-. nist.govnist.gov

Electron Microscopy Techniques for Morphological and Nanostructural Evaluation

Electron microscopy techniques are used to visualize the morphology and structure of materials at high magnification, far beyond the limits of light microscopy. While these techniques are not typically used to image individual small molecules like bromoethoxybenzene, they are indispensable for characterizing the structure of materials synthesized from bromoethoxybenzene, such as polymers, thin films, or nanoparticles. For instance, bromoethoxybenzene derivatives could be used as monomers in the synthesis of polymers like poly(phenylene ether) (PPE).

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. An electron beam is scanned across the sample, and detectors collect the secondary electrons or backscattered electrons emitted from the surface. This information is used to generate a three-dimensional-like image of the surface topography.

In the context of materials derived from bromoethoxybenzene, SEM would be used to:

Analyze Surface Morphology: To visualize the surface texture, roughness, and any defects on a polymer film or coating. Studies on poly(phenylene oxide) (PPO/PPE) blends show that SEM can reveal the miscibility and phase morphology of the blended polymers. researchgate.netresearchgate.net

Determine Particle Size and Shape: For nanoparticle materials, SEM can be used to determine the size, shape distribution, and state of aggregation of the particles.

Transmission Electron Microscopy (TEM) is used to view the internal structure of a sample. A high-energy electron beam is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample form an image. TEM offers significantly higher spatial resolution than SEM.

For nanomaterials or thin sections of polymers made using bromoethoxybenzene precursors, TEM analysis provides:

Nanoparticle Characterization: Direct measurement of nanoparticle size, size distribution, and shape. nanocomposix.com For polymer nanoparticles, cryo-TEM can be used to visualize the particles in their native, hydrated state. core.ac.uk

Internal Morphology: For polymer blends or composites, TEM can reveal the internal phase structure, the dispersion of fillers or nanoparticles within the polymer matrix, and the presence of crystalline domains. cademix.org

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can map surface topography with extremely high, sub-nanometer resolution. A sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a 3D topographical map.

For a thin film or surface coating derived from a bromoethoxybenzene-based polymer, AFM is an invaluable tool for quantitative surface analysis. spectraresearch.com Key applications include:

High-Resolution Imaging: Visualizing surface features, grain boundaries, and nanodomains in polymer blends or block copolymers at the nanoscale. covalentmetrology.com

Roughness Measurement: Quantifying surface roughness with high precision, which is critical for applications like optical coatings or electronic devices. oxinst.comnanosurf.com

Phase Imaging: In tapping mode AFM, phase imaging can distinguish between different components in a polymer blend based on their mechanical properties (e.g., hardness, viscoelasticity), providing compositional mapping that complements the topographical data. covalentmetrology.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comcaltech.edu The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. bnl.gov For bromoethoxybenzene, XPS provides detailed insight into the chemical environment of each element—carbon, oxygen, and bromine.

The binding energy of an electron is characteristic of the element and the specific orbital from which it was ejected. caltech.edu Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atom. In the bromoethoxybenzene molecule, there are several distinct chemical environments for carbon: aromatic carbons bonded to other carbons, the aromatic carbon bonded to the oxygen atom (C-O), the aromatic carbon bonded to the bromine atom (C-Br), and the two aliphatic carbons of the ethoxy group (O-CH2-CH3). Each of these will exhibit a slightly different C 1s binding energy.

The C 1s spectrum of bromoethoxybenzene can be deconvoluted into multiple peaks. The carbon atom single-bonded to the electronegative oxygen atom (C-O) is expected to show the largest chemical shift to a higher binding energy compared to the other carbon atoms. The carbon atom bonded to bromine (C-Br) will also exhibit a shift to a higher binding energy, though typically less pronounced than the C-O bond. The aliphatic carbons of the ethyl group will have lower binding energies, characteristic of C-C and C-H bonds.

The O 1s spectrum is expected to show a single major peak corresponding to the ether linkage (C-O-C). The Br 3d spectrum is characterized by a spin-orbit split doublet, Br 3d₅/₂ and Br 3d₃/₂, with a defined splitting energy and intensity ratio. researchgate.netthermofisher.com The binding energy of this doublet is indicative of bromine covalently bonded to a carbon atom. researchgate.net

Interactive Data Table: Predicted XPS Binding Energies for 4-Bromoethoxybenzene

| Element | Orbital | Chemical Environment | Predicted Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (Aromatic) | ~284.8 |

| Carbon | C 1s | C -Br | ~285.5 |

| Carbon | C 1s | C -O | ~286.5 |

| Carbon | C 1s | O-C H₂-CH₃ | ~286.0 |

| Carbon | C 1s | O-CH₂-C H₃ | ~285.0 |

| Oxygen | O 1s | C-O -C | ~533.0 |

| Bromine | Br 3d₅/₂ | C-Br | ~70.5 |

| Bromine | Br 3d₃/₂ | C-Br | ~71.5 |

Note: The values in the table are approximate and can vary based on the specific isomer (ortho, meta, para), instrument calibration, and surface conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. up.ac.za This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In organic molecules, the most common transitions are between bonding (π) or non-bonding (n) orbitals and anti-bonding (π*) orbitals. libretexts.org

The bromoethoxybenzene molecule contains a benzene ring, which is a chromophore—the part of a molecule responsible for its color by absorbing light in the UV-vis region. libretexts.org The benzene ring exhibits characteristic π → π* transitions. The presence of substituents on the ring, such as the bromo group and the ethoxy group, modifies the absorption characteristics of the chromophore. Both the bromine atom and the oxygen atom of the ethoxy group have non-bonding electron pairs that can interact with the π-electron system of the benzene ring through resonance.

This interaction increases the extent of conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com Consequently, less energy is required for the electronic transition, and the molecule absorbs light at a longer wavelength. This phenomenon is known as a bathochromic shift or red shift. shimadzu.com Therefore, the absorption maxima (λmax) for bromoethoxybenzene are shifted to longer wavelengths compared to unsubstituted benzene.

The position of the substituents (ortho, meta, para) also influences the electronic transitions and thus the λmax values, as it affects the degree of interaction between the substituents and the aromatic ring. Typically, para-isomers exhibit the most significant shift due to the direct conjugation possible between the two substituents through the ring.

Interactive Data Table: Typical UV-Vis Absorption Data for Substituted Benzenes in Ethanol

| Compound | Chromophore | Electronic Transition | Typical λmax (nm) |

| Benzene | Benzene Ring | π → π | ~255 |

| Bromobenzene (B47551) | Substituted Benzene | π → π | ~261 |

| Ethoxybenzene | Substituted Benzene | π → π | ~272 |

| 4-Bromoethoxybenzene | Substituted Benzene | π → π | ~275-285 |

Note: The λmax values are illustrative and can vary with the solvent and the specific isomeric form.

Chromatographic Techniques for Purity and Isomeric Distribution Analysis (e.g., HPLC, GC)

Chromatography is a powerful laboratory technique for the separation, identification, and purification of the components of a mixture. libretexts.org For bromoethoxybenzene, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing purity and determining the relative distribution of its ortho, meta, and para isomers.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like bromoethoxybenzene isomers. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase. libretexts.org The bromoethoxybenzene isomers have slightly different boiling points and polarities, which allows for their separation. A nonpolar or moderately polar capillary column is typically used. The elution order generally correlates with the boiling points of the isomers, with the para isomer often eluting first due to its higher symmetry and lower boiling point, followed by the meta and ortho isomers. Coupling GC with a mass spectrometer (GC-MS) allows for definitive identification of each isomeric peak based on its mass spectrum. nsf.gov

High-Performance Liquid Chromatography (HPLC) is another valuable technique for analyzing bromoethoxybenzene. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Separation is based on the differential partitioning of the isomers between the two phases. The more polar isomers will have a greater affinity for the mobile phase and elute earlier, while less polar isomers will be retained longer by the stationary phase. The para isomer of bromoethoxybenzene is generally the least polar, followed by the ortho and meta isomers, which would dictate their retention times. HPLC is advantageous for purity analysis and can be used for preparative separations to isolate individual isomers. researchgate.net

Interactive Data Table: Typical Chromatographic Conditions for Bromoethoxybenzene Isomer Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Principle of Separation |

| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Boiling point and polarity differences |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water gradient | UV Detector (set at λmax) | Polarity differences |

These chromatographic methods are crucial for quality control in the synthesis of bromoethoxybenzene, ensuring the final product meets the required purity specifications and providing a quantitative measure of the isomeric ratio. nsf.govresearchgate.net

Computational Chemistry and Theoretical Investigations of Bromoethoxybenzene

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

The computational study of bromoethoxybenzene can be approached using two primary methodologies: Quantum Mechanics (QM) and Molecular Mechanics (MM). QM methods are rooted in the fundamental principles of quantum physics, solving approximations of the Schrödinger equation to describe the electronic structure of a molecule. escholarship.orgyoutube.com This approach provides highly accurate information on electronic properties, reaction mechanisms, and spectroscopic features. escholarship.org In contrast, MM employs classical physics, treating atoms as spheres and bonds as springs. wikipedia.org It uses a set of parameters known as a force field to calculate the potential energy of a system as a function of its nuclear coordinates. wikipedia.org While less computationally intensive than QM, making it suitable for large systems and long simulations, MM does not explicitly model electrons and is therefore not used for studying electronic properties or reactions involving bond breaking and formation. wikipedia.org

Density Functional Theory (DFT) is a widely used class of QM methods that has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. aps.org DFT is particularly well-suited for studying the electronic structure and reactivity of aromatic compounds like bromoethoxybenzene. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. aps.org

DFT calculations can elucidate key aspects of bromoethoxybenzene's electronic character. This includes mapping the distribution of electron density, identifying regions susceptible to electrophilic or nucleophilic attack, and calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netbanglajol.info From these fundamental calculations, various reactivity descriptors can be derived. banglajol.infomdpi.com

A theoretical study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, using the B3LYP functional with a 6-311++G(d,p) basis set, demonstrates how DFT is used to compute these descriptors to predict molecular reactivity. researchgate.netbanglajol.info Similar calculations for bromoethoxybenzene would yield valuable data on its electronic behavior.

Table 1: Conceptual DFT-Derived Reactivity Descriptors for Bromoethoxybenzene

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |

| Global Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential | μ | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table is illustrative and shows the types of data generated from DFT calculations.

Ab initio methods are a class of QM calculations that are derived directly from theoretical principles, without the inclusion of experimental data for parameterization. core.ac.uk These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are known for their high accuracy, though they are often more computationally demanding than DFT. researchgate.net They are frequently used to obtain precise molecular properties and to serve as benchmarks for less expensive methods. rutgers.edu

For bromoethoxybenzene, ab initio calculations can provide a highly accurate determination of its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar halogenated benzene (B151609) derivatives like 1-bromo-2-chlorobenzene (B145985) have utilized both HF and DFT methods to compute optimized structural parameters, which show good agreement with experimental data. researchgate.net Such calculations would precisely define the spatial arrangement of the atoms in bromoethoxybenzene, accounting for the electronic effects of the bromine and ethoxy substituents on the benzene ring.

Table 2: Representative Ab Initio Calculated Structural Parameters for Bromoethoxybenzene

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | ~1.87 - 1.91 Å |

| Bond Length | C-O (aromatic) | ~1.36 - 1.38 Å |

| Bond Length | C-O (aliphatic) | ~1.42 - 1.44 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-C-Br | ~119 - 121° |

| Bond Angle | C-O-C | ~117 - 119° |

Note: These values are typical and based on calculations for analogous structures. Specific values depend on the level of theory and basis set used.

Computational chemistry is an indispensable tool for predicting and interpreting molecular spectra. By calculating the response of a molecule to electromagnetic radiation, methods like DFT and ab initio can generate theoretical spectra that aid in the analysis of experimental results. researchgate.net For bromoethoxybenzene, this would involve computing its vibrational and electronic spectra.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations help in assigning specific vibrational modes to the observed peaks, such as the C-Br stretching, C-O-C ether stretching, and various aromatic ring vibrations.

Furthermore, electronic excitations can be investigated using Time-Dependent DFT (TD-DFT). nih.govyoutube.com This method calculates the energies of excited states, allowing for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. This can reveal how the electronic structure of bromoethoxybenzene influences its absorption of light. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, typically using a force field from molecular mechanics. wikipedia.orgresearchgate.net

For a flexible molecule like bromoethoxybenzene, the ethoxy group can rotate around the C-O bond, leading to different spatial arrangements or conformations. MD simulations can be used to explore this conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers for interconversion between them. nih.gov By simulating the molecule's dynamics, often in the presence of a solvent like water, researchers can understand how intermolecular interactions influence its preferred shape and motion. nih.gov Analysis of the simulation trajectory can provide insights into the structural stability and dynamic properties of bromoethoxybenzene in a realistic environment. nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. semanticscholar.org QM methods, particularly DFT, are used to map the potential energy surface of a reaction, allowing for the identification of reactants, products, and high-energy transition states. usu.edu The calculation of the energy difference between the reactants and the transition state yields the activation energy, a critical factor that governs the reaction rate. usu.edu

For bromoethoxybenzene, theoretical modeling could be applied to investigate various reactions, such as nucleophilic aromatic substitution or reactions at the ethoxy group. For example, in a substitution reaction where the bromide is replaced, computations could map the energy profile of the reaction pathway. This would involve optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm it is a true saddle point on the energy surface. Such studies provide a detailed, step-by-step view of the bond-making and bond-breaking processes that are fundamental to chemical transformations.

Computational Design and Virtual Screening of Bromoethoxybenzene-Based Molecules

Computational methods are integral to modern drug discovery and materials science, enabling the rational design and screening of new molecules. nih.govrsc.org Bromoethoxybenzene can serve as a molecular scaffold or starting point for the design of new compounds with specific desired properties.

In computational design, the bromoethoxybenzene structure would be systematically modified in silico—for example, by adding different functional groups at various positions on the aromatic ring. nih.gov The properties of these new virtual compounds, such as their electronic characteristics or binding affinity to a target protein, would then be calculated to identify promising candidates for synthesis.

Virtual screening is a related technique where large digital libraries of existing or hypothetical compounds are computationally evaluated for their potential to interact with a biological target, such as an enzyme or receptor. nih.govbiorxiv.org If bromoethoxybenzene-based molecules were being investigated as potential inhibitors, a virtual screening campaign would involve docking each molecule from a library into the active site of the target protein. nih.govmdpi.com Docking algorithms predict the preferred binding orientation and calculate a score that estimates the binding affinity. nih.gov This process can efficiently filter thousands or millions of compounds to identify a smaller, more manageable set for experimental testing, significantly accelerating the discovery process. brylinski.org

Table 3: Hypothetical Workflow for Virtual Screening of Bromoethoxybenzene Derivatives

| Step | Description | Computational Method | Objective |

|---|---|---|---|

| 1. Library Preparation | Generation of a digital library of bromoethoxybenzene derivatives with diverse substituents. | Cheminformatics tools | Create a diverse set of virtual compounds for screening. |

| 2. Receptor Preparation | Preparation of the 3D structure of the target protein, defining the binding site. | Molecular modeling software | Prepare the biological target for docking. |

| 3. Molecular Docking | Each ligand from the library is flexibly docked into the receptor's binding site. | Docking software (e.g., AutoDock Vina) | Predict binding poses and rank compounds based on scoring functions. |

| 4. Hit Selection | Compounds with the best docking scores and favorable interactions are selected as "hits". | Analysis of docking results | Identify the most promising candidates for further study. |

Theoretical Insights into Molecular Stability and Geometric Parameters of Bromoethoxybenzene

Computational chemistry provides a powerful lens for investigating the molecular structure and stability of bromoethoxybenzene. Through methods like Density Functional Theory (DFT), researchers can model the molecule's geometry and electronic structure to predict its most stable conformations and key geometric parameters, such as bond lengths, bond angles, and dihedral angles. While specific computational studies focusing exclusively on bromoethoxybenzene are not extensively available in the surveyed literature, valuable insights can be drawn from theoretical investigations of its constituent parts—bromobenzene (B47551) and ethoxybenzene—as well as from general principles of conformational analysis and substituent effects on aromatic systems.

The primary conformational flexibility in bromoethoxybenzene arises from the rotation around the C(aryl)-O and O-C(ethyl) single bonds. Theoretical studies on the closely related molecule, ethoxybenzene, have shown that the most stable conformation is planar, with the ethyl group oriented in a trans position relative to the phenyl ring. This planarity allows for favorable conjugation between the oxygen lone pair and the aromatic π-system. By analogy, it is expected that the lowest energy conformers of the ortho-, meta-, and para-isomers of bromoethoxybenzene will also feature a planar or near-planar arrangement of the ethoxy group relative to the benzene ring.

The geometric parameters of the ethoxy group are not expected to deviate significantly from those found in ethoxybenzene. The C(aryl)-O bond is predicted to have a length of approximately 1.36 Å, indicating some double bond character due to conjugation. The O-C(ethyl) bond length is expected to be around 1.44 Å.

The relative stability of the ortho-, meta-, and para-isomers of bromoethoxybenzene is influenced by a combination of steric and electronic factors. Computationally, the total energy of the optimized geometry for each isomer can be calculated to determine their relative stabilities. Generally, para-substituted isomers tend to be slightly more stable than meta- and ortho-isomers due to reduced steric hindrance.

To provide a more quantitative picture, the following tables present estimated geometric parameters for the most stable conformer of para-bromoethoxybenzene, derived from computational data on related molecules and general chemical principles. It is important to note that these are estimations in the absence of a direct computational study on bromoethoxybenzene.

Table 1: Estimated Bond Lengths for para-Bromoethoxybenzene

| Bond | Estimated Length (Å) |

| C-Br | 1.90 |

| C-O | 1.36 |

| O-C(ethyl) | 1.44 |

| C-C (aromatic, avg.) | 1.39 |

| C-H (aromatic, avg.) | 1.08 |

| C-H (ethyl, avg.) | 1.09 |

| C-C (ethyl) | 1.53 |

Table 2: Estimated Bond Angles for para-Bromoethoxybenzene

| Angle | Estimated Value (°) |

| C-C-Br | 120 |

| C-C-O | 120 |

| C-O-C(ethyl) | 118 |

| O-C-C (ethyl) | 109.5 |

| C-C-C (aromatic) | 120 |

Table 3: Estimated Dihedral Angles for para-Bromoethoxybenzene

| Dihedral Angle | Estimated Value (°) |

| C-C-O-C(ethyl) | 180 (trans) |

| C-O-C-C(ethyl) | 180 (trans) |

Further detailed computational studies employing high-level DFT calculations with appropriate basis sets would be necessary to provide more precise and experimentally verifiable data on the molecular stability and geometric parameters of the different isomers of bromoethoxybenzene. Such studies could also elucidate the rotational barriers of the ethoxy group and the subtle electronic effects of the bromine substituent on the aromatic ring.

Catalytic Transformations Involving Bromoethoxybenzene

Homogeneous Catalysis in Bromoethoxybenzene Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a pivotal role in the functionalization of bromoethoxybenzene. wikipedia.org This approach is central to several widely used cross-coupling reactions where bromoethoxybenzene can act as an aryl halide partner.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an aryl halide. organic-chemistry.orgyoutube.comscielo.br For bromoethoxybenzene, this would typically involve a palladium catalyst with phosphine (B1218219) ligands to form a biaryl product. The reaction is valued for the stability and low toxicity of the boron reagents. organic-chemistry.orgscielo.br

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com A palladium catalyst is used to facilitate the formation of a new carbon-carbon bond between the bromoethoxybenzene and the alkene. wikipedia.org

Buchwald-Hartwig Amination: This method is used for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction is significant for synthesizing aryl amines from bromoethoxybenzene and has seen advancements through the development of various generations of catalyst systems. wikipedia.org

These reactions are typically catalyzed by soluble transition metal complexes, most commonly palladium complexes. nih.govicmpp.ro The choice of ligands, such as monodentate or bidentate phosphines (e.g., triphenylphosphine (B44618), BINAP, XantPhos), is critical for the efficiency and selectivity of these reactions. wikipedia.orgnih.govchemrxiv.org The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination. wikipedia.orgnih.govlibretexts.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd(0) complex with phosphine ligands | Biaryl compound |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂) with base | Substituted alkene |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst with specialized phosphine ligands | Aryl amine |

Heterogeneous Catalysis for Bromoethoxybenzene Synthesis and Functionalization

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation, recovery, and reusability. mdpi.comrsc.org While specific examples for bromoethoxybenzene are not extensively detailed in the provided results, the principles can be applied from related processes. For instance, palladium-based heterogeneous catalysts are commonly used for Suzuki coupling reactions. uclouvain.be These catalysts can be supported on various materials such as activated carbon, zeolites, or metal-organic frameworks (MOFs). rsc.org

The synthesis of functionalized aromatic compounds often employs heterogeneous catalysts. For example, the direct oxidation of benzene (B151609) to phenol (B47542) can be achieved using heterogeneous photocatalysts, highlighting a green chemistry approach. rsc.orgnih.gov Such methodologies could potentially be adapted for the synthesis or functionalization of bromoethoxybenzene derivatives. The design of these catalysts focuses on creating stable, active, and selective materials for specific transformations. rsc.org

Photocatalysis in Bromoethoxybenzene-Related Chemical Processes

Photocatalysis utilizes light to activate a catalyst, which then initiates a chemical reaction. researchgate.net This field has gained significant attention for its potential in green synthesis and environmental remediation. rsc.org For compounds related to bromoethoxybenzene, such as benzene and bromobenzene (B47551), photocatalysis has been employed for degradation and synthesis.

For instance, the photocatalytic degradation of gaseous benzene has been studied using various nanocatalysts, such as TiO₂ doped with other metals, under visible light. mdpi.com Similarly, the degradation of bromobenzene has been investigated using novel nanocomposites. researchgate.net These processes typically involve the generation of highly reactive oxygen species that can break down the aromatic ring.

On the synthetic side, photocatalysis can be used for the selective oxidation of benzene to phenol. rsc.org There is also potential for photocatalytic methods to be applied in the synthesis of complex molecules from simpler precursors, such as the synthesis of para-peroxyquinols from para-alkyl phenols using a photosensitized singlet oxygen approach. nih.gov These examples suggest the feasibility of developing photocatalytic systems for transformations involving bromoethoxybenzene.

Mechanistic Interrogations of Catalytic Cycles

Understanding the mechanism of catalytic cycles is fundamental to optimizing reaction conditions and developing more efficient catalysts. For palladium-catalyzed cross-coupling reactions, which are highly relevant for bromoethoxybenzene, the catalytic cycle generally consists of three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., bromoethoxybenzene), breaking the carbon-bromine bond and forming a Pd(II) intermediate. nih.gov This step is often the rate-determining step in the cycle.

Transmetalation/Migratory Insertion :

In the Suzuki-Miyaura reaction , the organoboron compound transfers its organic group to the palladium center in a step called transmetalation, which is typically facilitated by a base. nih.gov

In the Buchwald-Hartwig amination , the amine coordinates to the palladium, and after deprotonation, the amide is formed on the metal center. mit.edu

In the Heck reaction , the alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond (migratory insertion). libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Kinetic studies, spectroscopic analysis, and computational modeling are employed to investigate these mechanistic pathways. mit.eduillinois.eduqub.ac.ukchemrxiv.org These studies help in understanding the role of ligands, the nature of the active catalytic species, and potential side reactions. illinois.edu

Development of Novel Catalytic Systems for Bromoethoxybenzene Transformations

The development of new and improved catalytic systems is a continuous effort in the field of organic synthesis. For transformations involving aryl halides like bromoethoxybenzene, research focuses on creating catalysts that are more active, stable, and selective, and that can function under milder reaction conditions.

Key areas of development include:

Ligand Design : The synthesis of new phosphine ligands and N-heterocyclic carbenes (NHCs) has been crucial for advancing palladium-catalyzed cross-coupling reactions. These ligands can enhance the reactivity and stability of the catalyst, allowing for the coupling of less reactive aryl chlorides or enabling reactions at room temperature. nih.gov

Alternative Metals : While palladium is the most common catalyst, there is growing interest in using more abundant and less expensive base metals like nickel and copper for cross-coupling reactions. acsgcipr.org

Catalyst Immobilization : To bridge the gap between homogeneous and heterogeneous catalysis, efforts are being made to immobilize homogeneous catalysts on solid supports. This allows for the high selectivity of homogeneous catalysts while facilitating easy separation and reuse. researchgate.net

Flow Chemistry : The adaptation of catalytic reactions to continuous flow systems offers advantages in terms of safety, scalability, and process control. chemrxiv.orgresearchgate.net

Recent research has also explored novel approaches such as ruthenium(0)-catalyzed cleavage of C-O bonds in aryl ethers for cross-coupling reactions, which provides an alternative to using aryl halides. rsc.org

Green Chemistry Principles in Bromoethoxybenzene Synthesis and Reactions

Atom Economy Maximization in Bromoethoxybenzene Production

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.comchemistry-teaching-resources.com Substitution reactions, such as the Williamson ether synthesis commonly used to produce ethers like bromoethoxybenzene, are inherently less atom-economical than addition or rearrangement reactions because they generate byproducts. chemistry-teaching-resources.com

The Williamson ether synthesis for 4-bromoethoxybenzene involves the reaction of a 4-bromophenoxide salt with an ethylating agent, such as ethyl bromide. masterorganicchemistry.com The reaction generates the desired ether product but also a salt byproduct, typically sodium bromide (NaBr), which constitutes waste. chemistrytalk.org

The percent atom economy is calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 skpharmteco.comlibretexts.org

For the synthesis of 4-bromoethoxybenzene from sodium 4-bromophenoxide and ethyl bromide:

Reaction: C₆H₄BrONa + C₂H₅Br → C₈H₉BrO + NaBr

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Sodium 4-bromophenoxide | C₆H₄BrONa | 195.01 | Reactant |

| Ethyl bromide | C₂H₅Br | 108.97 | Reactant |

| Total Reactant Mass | 303.98 | ||

| 4-Bromoethoxybenzene | C₈H₉BrO | 201.06 | Desired Product |

| Sodium bromide | NaBr | 102.89 | Byproduct |

| Atom Economy = (201.06 / 303.98) x 100% = 66.1% |

This calculation shows that even with a 100% chemical yield, approximately 34% of the reactant mass is lost as a byproduct. savemyexams.com Improving atom economy involves designing alternative synthetic routes, such as addition reactions, that incorporate a greater proportion of the starting materials into the final product, thereby fundamentally preventing waste. chemistry-teaching-resources.commlsu.ac.in

Selection of Environmentally Benign Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Traditional syntheses of bromoethoxybenzene and related compounds may use hazardous organic solvents like dichloromethane (B109758), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comreddit.com These solvents are often toxic, flammable, and difficult to dispose of, prompting the search for greener alternatives. organic-chemistry.org

A key strategy in green chemistry is to replace hazardous organic solvents with more benign media or to eliminate solvents entirely.

Aqueous Methodologies : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For ether synthesis, reactions can be performed in water under micellar conditions, which can be simple, efficient, and environmentally friendly. rsc.org

Solvent-Free Synthesis : Performing reactions without a solvent is a primary goal of green chemistry. researchgate.net Solvent-free Williamson ether synthesis has been shown to be an effective method for the etherification of phenols. researchgate.net These reactions can proceed rapidly at low temperatures in the presence of a solid base like potassium carbonate, yielding high-purity ethers. researchgate.net This approach eliminates solvent waste and simplifies product work-up. orgchemres.org

Microwave-assisted synthesis is a green technology that can dramatically improve the efficiency of chemical reactions. tsijournals.com The primary benefits include significant reductions in reaction times (from hours to minutes), increased product yields, and improved product purity. researchgate.netanton-paar.comsacredheart.edu For the Williamson ether synthesis, microwave irradiation can facilitate rapid and efficient ether formation, often under milder and solvent-free conditions. orgchemres.orgresearchgate.neteurekaselect.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Advantage |

|---|---|---|---|

| Reaction Time | Hours (e.g., 1-8 hours) wikipedia.org | Minutes (e.g., 3-10 minutes) sacredheart.edu | Reduced energy consumption, higher throughput |

| Energy Input | Sustained heating over a long period | Short, high-intensity irradiation | Lower overall energy usage anton-paar.com |

| Solvent Use | Often requires organic solvents masterorganicchemistry.com | Can often be performed solvent-free orgchemres.org | Waste prevention, reduced hazard |

| Conditions | Often requires harsh bases and high temperatures orgchemres.org | Can use milder bases and conditions researchgate.neteurekaselect.com | Improved safety, less degradation |

Waste Minimization and Prevention Strategies in Bromoethoxybenzene Chemistry

Waste prevention is the foremost principle of green chemistry. nnsaikiacollege.org In the context of bromoethoxybenzene synthesis, waste arises from several sources, including inorganic salt byproducts (e.g., NaBr) from the reaction itself, unreacted starting materials, side-products from competing reactions, and solvents used during the reaction and purification steps. mlsu.ac.in

Strategies for waste minimization include:

Improving Atom Economy : Designing syntheses with higher atom economy is the most fundamental approach to preventing waste at the molecular level. skpharmteco.comchemistry-teaching-resources.com

Using Catalysts : Employing catalytic reagents instead of stoichiometric ones can significantly reduce waste, as catalysts are used in small amounts and can be recycled. mlsu.ac.in

Eliminating Solvents : Adopting solvent-free reaction conditions eliminates a major source of chemical waste. orgchemres.org

Recycling and Reuse : Where waste is unavoidable, developing methods to recycle byproducts or solvents is beneficial. Some industrial byproducts can be repurposed as starting materials for other chemical processes. researchgate.net

Process Optimization : Careful control of reaction conditions such as temperature and reactant ratios can minimize the formation of unwanted side-products like di-brominated species, simplifying purification and reducing waste.

Use of Renewable Feedstocks for Bromoethoxybenzene Precursors

A central goal of green chemistry is the transition from a fossil fuel-based economy to one based on renewable resources. libretexts.org The precursors for bromoethoxybenzene—a phenolic component and an ethyl group—are traditionally derived from petroleum. However, green chemistry offers pathways to source these from biomass.

Phenolic Precursors from Lignin (B12514952) : Lignin, a complex aromatic polymer that is a major component of wood and agricultural residues, is the most abundant renewable source of aromatic compounds on Earth. rsc.orgethanolproducer.commdpi.com Technologies are being developed to break down lignin into valuable phenolic chemicals, such as phenol (B47542), which can serve as a renewable starting material for the synthesis of 4-bromophenol. mdpi.comscitechnol.comnih.gov

Ethanol from Biomass : The "ethoxy" group can be derived from bioethanol. Bioethanol is widely produced by fermenting sugars from various crops (1st generation) or from the breakdown of non-food lignocellulosic biomass like straw, corn stover, and wood waste (2nd generation). energy.govnih.govresearchgate.netscirp.org

The bromine atom, however, is derived from mineral sources and is not a renewable resource, which represents a limitation in achieving a fully renewable synthesis.

| Precursor Moiety | Traditional Source | Renewable Feedstock Source | Examples of Raw Materials |

|---|---|---|---|

| Phenol | Petroleum (Benzene, Cumene) | Lignocellulosic Biomass (Lignin) | Wood, agricultural residues, paper production waste ethanolproducer.commdpi.comosti.gov |

| Ethanol | Petroleum (Ethylene hydration) | Sugars, Starch, Lignocellulosic Biomass | Sugarcane, corn, wheat, straw, grasses nih.govresearchgate.netscirp.org |

Inherent Safer Chemistry Design for Bromoethoxybenzene Synthesis

The principle of inherently safer design aims to choose substances and design processes that minimize the potential for chemical accidents, such as fires, explosions, and toxic releases. nnsaikiacollege.orgicheme.orgicheme.org Applying this to the synthesis of bromoethoxybenzene involves a critical evaluation of reagents, solvents, and reaction conditions.

Key considerations for a safer Williamson ether synthesis include:

Choice of Base : Traditional protocols often use highly reactive and hazardous bases like sodium hydride (NaH), which is flammable and reacts violently with water. masterorganicchemistry.comwikipedia.org Replacing NaH with milder, more stable, and less hazardous bases like potassium carbonate (K₂CO₃) is an important safety improvement. reddit.comresearchgate.net

Choice of Solvent : Many common organic solvents are flammable and toxic. chemistrytalk.org Diethyl ether, for example, is highly flammable and can form explosive peroxides upon storage. cornell.edu Eliminating such solvents through solvent-free methods or replacing them with safer alternatives like water or high-boiling point, less-flammable solvents significantly reduces risk. icheme.org

Reaction Conditions : Highly exothermic reactions pose a risk of thermal runaway. icheme.org Designing processes with better temperature control, for instance by using continuous flow reactors or ensuring that the reaction temperature cannot reach the boiling point of the solvent, contributes to inherent safety. icheme.org

Reagent Toxicity : Alkylating agents like ethyl bromide and the bromoethoxybenzene product itself have associated toxicities. Process design should focus on minimizing operator exposure and preventing environmental release.

By carefully selecting less hazardous reagents and designing processes to be more forgiving of operational deviations, the synthesis of bromoethoxybenzene can be made inherently safer. icheme.orgicheme.org

Applications of Bromoethoxybenzene in Advanced Organic Synthesis

Bromoethoxybenzene as a Precursor for Macrocyclic Hosts

A significant application of bromoethoxybenzene, specifically the 1,4-bis(2-bromoethoxy)benzene (B1267954) derivative, is its role as a fundamental building block in the synthesis of macrocyclic host molecules known as pillar[n]arenes. These macrocycles are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges and possess a unique pillar-shaped, electron-rich cavity capable of encapsulating guest molecules. rsc.org

The co-condensation of 1,4-bis(2-bromoethoxy)benzene with other 1,4-dialkoxybenzenes, such as 1,4-dimethoxybenzene, is a key strategy for producing functionalized pillar[n]arenes. rsc.orgrsc.org This reaction, typically catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), allows for the incorporation of bromoethoxy groups directly onto the pillararene rim. rsc.orgthieme-connect.com This method has been successfully employed to prepare a variety of constitutional isomers of tetra- and hexa-bromo-functionalized pillar researchgate.netarenes. rsc.orgrsc.org The specific isomers obtained can be separated and have been shown to possess different melting points, NMR spectra, and crystal structures. rsc.org

Research has demonstrated that this co-cyclization approach can yield a mixture of up to eight different pillar researchgate.netarenes, which can be separated by column chromatography. rsc.org Furthermore, the methodology is not limited to pillar researchgate.netarenes; bromoethyl-modified pillar thieme-connect.comarene has also been synthesized through the condensation of 1,4-bis(2-bromoethoxy)benzene. rhhz.net An efficient protocol has also been reported for the synthesis of decabrominated pillar researchgate.netarene from 1,4-bis(2-bromoethoxy)benzene in good yield, providing a highly functionalized scaffold for further derivatization. researchgate.net

| Pillararene Target | Key Monomers | Catalyst/Conditions | Significance | Reference |

|---|---|---|---|---|

| Bromo-functionalized Pillar researchgate.netarene Isomers | 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene | BF₃·OEt₂, dichloroethane | Creates pillar researchgate.netarenes with bromoethoxy groups for further functionalization. | rsc.orgrsc.org |

| Bromoethyl-modified Pillar thieme-connect.comarene | 1,4-bis(2-bromoethoxy)benzene and trioxymethylene | Lewis acid | Extends the bromo-functionalization strategy to larger pillar thieme-connect.comarene macrocycles. | rhhz.net |

| Decabrominated Pillar researchgate.netarene | 1,4-bis(2-bromoethoxy)benzene | Not specified | Provides a per-functionalized pillar researchgate.netarene scaffold for extensive derivatization. | researchgate.net |

The bromoethoxy groups installed on the pillararene framework are not merely passive substituents; they are versatile chemical handles that permit the controlled, post-synthesis functionalization of the macrocycle. researchgate.net The bromine atom serves as an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide array of other functional moieties. researchgate.net

A prominent example is the conversion of bromo-functionalized pillar researchgate.netarenes into their amino-functionalized counterparts. acs.org This is typically achieved through reaction with sodium azide (B81097) to form an azido-intermediate, followed by catalytic hydrogenation to yield the primary amine. researchgate.netacs.org These amino-functionalized pillar researchgate.netarenes can be further reacted, for instance with p-nitrophenyl benzylcarbamate, to produce urea-based receptors designed for specific molecular recognition tasks, such as anion binding. acs.org This step-wise modification highlights the controlled functionalization enabled by the initial bromoethoxybenzene unit. Additionally, di-bromo-functionalized pillar researchgate.netarenes have been converted into di-carboxylic acid derivatives, which are valuable for creating more complex structures. rsc.org

Building Block for Complex Supramolecular Assemblies

Beyond the single macrocycle, pillararenes derived from bromoethoxybenzene serve as building blocks for constructing larger, ordered supramolecular assemblies. These assemblies are formed through non-covalent interactions between individual macrocyclic units. rsc.orgacs.org

For instance, urea-functionalized pillar researchgate.netarenes, synthesized from bromoethoxy precursors, have been shown to self-assemble in solution to form high-molecular-weight supramolecular polymers. acs.orgnih.gov The formation of these polymeric chains is driven by hydrogen-bonding interactions between the urea (B33335) groups on adjacent pillar researchgate.netarene macrocycles. acs.orgnih.gov The existence and properties of these assemblies have been studied using techniques such as Diffusion-Ordered Spectroscopy (DOSY) and Isothermal Titration Calorimetry (ITC), which confirmed the formation of large aggregates in solution. acs.orgnih.gov

In other cases, the bromine atoms themselves can participate in forming larger structures. Halogen-halogen bonding between the bromine on a functionalized pillar researchgate.netarene and a solvent molecule has been observed to induce the formation of a supramolecular dimer. rsc.org Furthermore, bromoethoxybenzene derivatives can be used to synthesize non-macrocyclic ligands that also form complex assemblies. The semi-rigid ligand 1,3-bis(2-(1-(imidazole-2-carbaldehyde))bromoethoxy)benzene, for example, undergoes self-assembly with iron(II) ions to form discrete, cage-like supramolecular architectures. mdpi.com

Intermediate in the Synthesis of Specific Organic Frameworks

The utility of bromoethoxybenzene extends to the synthesis of highly ordered, porous materials such as metal-organic frameworks (MOFs) and supramolecular organic frameworks (SOFs). researchgate.netrsc.org In this context, the functionalized pillararenes derived from bromoethoxybenzene act as sophisticated, pre-organized building blocks or intermediates.

Researchers have shown that di-carboxylic acid pillar researchgate.netarenes can be prepared from di-bromo-functionalized pillar researchgate.netarenes. rsc.org These dicarboxylate macrocycles are specifically designed to be used as building blocks for constructing metal-organic frameworks where the pillar researchgate.netarene unit is an integral part of the extended, crystalline network. rsc.org The ability to readily derivatize the initial decabrominated pillar researchgate.netarene opens pathways to access various functionalized pillararenes that can be applied in the formation of SOFs for targeted applications. researchgate.net This demonstrates that bromoethoxybenzene is a crucial intermediate, enabling the synthesis of the complex macrocyclic linkers required for these advanced materials.

Future Directions and Emerging Research Avenues in Bromoethoxybenzene Chemistry

Exploration of Undiscovered Synthetic Routes

While established methods for synthesizing bromoethoxybenzene exist, the quest for novel and more efficient synthetic routes remains a significant research focus. Current strategies can sometimes be hampered by low yields or the high consumption of reagents. For instance, attempts to synthesize 1-bromo-4-(2-bromoethoxy)benzene (B100019) have resulted in yields as low as 35%, a route deemed of little practical use due to the excessive amount of dibromoalkane required. mdpi.com

Future exploration is likely to move beyond traditional methods and investigate innovative strategies. One promising avenue is the combination of different reaction types to create highly functionalized molecules in a controlled manner. For example, the integration of directed ortho-metallation (DoM) with palladium-catalyzed cross-coupling reactions presents a powerful approach for the regioselective synthesis of complex aromatic compounds. beilstein-journals.org This strategy allows for the precise introduction of functional groups, which could be adapted for novel syntheses of bromoethoxybenzene derivatives. beilstein-journals.org

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency